BW 942C falls under the category of small organic molecules, specifically designed for research purposes. Its classification can be broadly categorized into pharmacological agents, with specific interest in its role as a potential therapeutic agent in various biological systems.
The synthesis of BW 942C typically involves multi-step organic reactions, which may include:
For example, a common synthetic route may involve the condensation of specific aromatic compounds followed by functional group modifications through reduction or oxidation processes.
The molecular structure of BW 942C can be represented by its chemical formula, which defines the types and numbers of atoms present. The structural analysis typically includes:
Data related to BW 942C's molecular weight, boiling point, melting point, and solubility in various solvents are critical for characterizing its physical properties.
BW 942C participates in various chemical reactions that are crucial for its application in research. Common reactions include:
Each reaction's conditions, such as solvent choice, temperature, and concentration, significantly affect the outcome and efficiency of the reaction.
The mechanism of action for BW 942C is primarily studied through its interaction with biological targets. This may involve:
Data from these studies help elucidate how BW 942C exerts its effects at the molecular level.
The physical properties of BW 942C include:
Chemical properties encompass:
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry provide insights into these properties.
BW 942C has potential applications across various scientific domains:
The ongoing research into BW 942C aims to unlock further applications that leverage its unique chemical characteristics for innovative solutions in science and technology.
BW 942C represents a synthetically engineered enkephalin analogue featuring a pentapeptide backbone (Tyr-Met-Gly-4-NO₂-Phe-Pro-NH₂) with distinctive modifications that enhance its pharmacological profile [3] [6]. The molecule has a molecular weight of 733.79 g/mol (free base) and 710.20 g/mol in its hydrochloride salt form (BW-942C HCl, CAS#99146-53-9), with elemental composition analyses confirming C (52.38%), H (5.91%), N (13.36%), O (23.98%), and S (4.37%) for the base compound [3] [6]. Key structural innovations include:
Table 1: Structural Features of BW 942C
Feature | Structural Component | Functional Significance |
---|---|---|
N-terminal residue | L-Tyrosine | Opioid receptor recognition motif |
Position 4 substitution | 4-Nitro-DL-phenylalanine | Enhanced receptor binding affinity |
C-terminal modification | Proline carboxamide | Resistance to carboxypeptidases |
Side chain modification | Methylsulfinyl group | Improved solubility and membrane permeability |
Stereochemistry | L-configuration at chiral centers | Bioactive conformation |
Functionally, BW 942C demonstrates opioid receptor-mediated activity primarily through μ- and κ-receptor interactions. This is evidenced by its ability to reduce short-circuit current (by 2.26-3.15 μEq·cm⁻²·h⁻¹) and enhance chloride absorption (net increase of 1.09 μEq·cm⁻²·h⁻¹) in rabbit ileum models, effects reversible by naloxone (10⁻⁵ M) [1] [2]. Unlike endogenous enkephalins, BW 942C exhibits bidirectional membrane activity, showing efficacy from both serosal (EC₅₀ ≈ 10⁻⁶ M) and mucosal surfaces (EC₅₀ ≈ 10⁻⁴ M), indicating versatile administration routes despite significant potency differences [1].
The development of BW 942C emerged during the 1980s opioid peptide renaissance, when pharmaceutical researchers sought to overcome the therapeutic limitations of natural enkephalins—particularly their rapid degradation by peptidases and inability to cross biological barriers [5] [9]. Burroughs Wellcome chemists designed this compound as part of a systematic exploration of enkephalin structure-activity relationships (SAR), focusing on modifications that could prolong biological activity while minimizing central nervous system penetration to avoid typical opioid side effects [1] [9].
Pharmacologically, BW 942C occupies a unique niche as a peripherally-acting antisecretory opioid with demonstrated efficacy against secretory diarrheas induced by bacterial enterotoxins. In preclinical studies:
Table 2: Pharmacological Comparison with Other Opioid Agents
Parameter | BW 942C | Loperamide | Morphiceptin |
---|---|---|---|
Primary mechanism | Opioid receptor agonist | μ-opioid agonist | μ-opioid agonist |
Chloride absorption | ↑ 1.59 μEq·cm⁻²·h⁻¹ | Variable increase | Minimal effect |
Na⁺ transport impact | Significant increase | Moderate effect | Not documented |
Antisecretory efficacy | Broad-spectrum | Limited spectrum | Narrow spectrum |
CNS penetration | Minimal | Low | Significant |
Unlike classical opioids such as morphine, BW 942C demonstrates functional selectivity for intestinal transport mechanisms over central analgesic pathways. This peripheral restriction is attributed to its quaternary structure and polar modifications, which limit blood-brain barrier penetration [1] [9]. Clinically, it was classified as an antidiarrheal agent with a novel dual mechanism: normalizing electrolyte transport in non-absorbing intestinal segments while partially inhibiting toxin-induced secretory pathways [2].
The synthetic strategy for BW 942C employs solid-phase peptide synthesis (SPPS) methodologies, with particular attention to the proline-rich C-terminus that adopts a polyproline type II (PPII) helical conformation [7] [8]. The proline amide terminus contributes significantly to the molecule's stability through:
Critical synthetic challenges involve:
Structural analogues of interest include:
Table 3: Synthesis Challenges and Solutions for BW 942C Analogues
Synthetic Challenge | Chemical Basis | Engineering Solution |
---|---|---|
4-NO₂-Phe incorporation | Base-sensitive nitro group | Fmoc-protected nitro precursor |
Methionine oxidation control | Overoxidation to sulfone | Controlled H₂O₂ stoichiometry |
C-terminal proline amidation | Racemization risk | On-resin aminolysis |
Disulfide dimerization prevention | Free thiol oxidation | Acetamidomethyl (Acm) protection |
Purification challenges | Polar impurities | Reverse-phase HPLC with ion pairing |
The privileged structure approach in medicinal chemistry is exemplified by modifications to the chalcone-like elements within BW 942C's architecture. While not a classical chalcone, the molecule incorporates aryl ketone-like features in its tyrosine-nitrobenzene electronic system, enabling π-π interactions critical for receptor binding [4]. Future analogue development focuses on backbone cyclization strategies and D-amino acid substitutions to further enhance metabolic stability against intestinal and hepatic peptidases, addressing the primary limitation of peptide therapeutics [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7